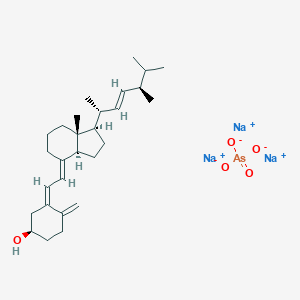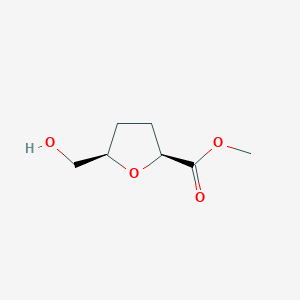
Roxindole mesylate
Übersicht
Beschreibung
Roxindole is a member of indoles. It has a role as an alpha-adrenergic antagonist and a serotonergic drug .
Synthesis Analysis
Roxindole’s synthesis has been described in several studies. One method involves a phase-transfer catalyzed reaction of gamma-butyrolactone with 5-methoxyindole, resulting in the indolylbutyric acid derivative directly in one step . Another approach involves the addition of succinic anhydride to 5-methoxyindolylmagnesium bromide .Molecular Structure Analysis
The molecular formula of Roxindole mesylate is C24H30N2O4S. Its molecular weight is 442.6 g/mol .Wissenschaftliche Forschungsanwendungen
Antidepressant and Antiparkinsonian Potential :
- Roxindole shows promise as an antidepressant and may have antiparkinsonian activity. It has been observed to influence the dopamine system, potentially without causing extrapyramidal side effects (Maj et al., 2005).
Influence on Serotonin System :
- The drug appears to inhibit serotonin (5-HT) uptake and exhibits 5-HT2A antagonistic and possibly 5-HT1B agonistic activities (Maj et al., 1997).
Clinical Effectiveness in Major Depression :
- In an open clinical trial, roxindole showed potent antidepressant properties with rapid onset of action, suggesting its potential efficacy in treating major depressive episodes (Gründer et al., 2005).
Interaction with Monoamine Oxidases and Dopaminergic Neurons :
- Roxindole does not serve as a substrate for monoamine oxidases, unlike some other psychotropic substances. This suggests it may not form neurotoxic metabolites in vivo (Seyfried & Adam, 1994).
Effects on Dopamine D2 Receptors :
- Roxindole does not induce desensitization of presynaptic nor supersensitization of postsynaptic dopamine D2 receptors (Seyfried & Bartoszyk, 1994).
Agonist Efficacy at Various Receptors :
- The drug exhibits high affinity and partial agonist activity at certain dopamine and serotonin receptors, which could contribute to its potential antidepressant properties (Newman-Tancredi et al., 1999).
Neuroendocrinological Profile in Schizophrenic Patients :
- Roxindole's effects on pituitary and adrenal hormone secretion suggest that its dopaminergic actions might prevail over its serotonergic effects (Gründer et al., 1995).
Use in Schizophrenia Treatment :
- Roxindole demonstrated no significant improvement in positive schizophrenic symptoms but showed moderate improvement in negative symptoms in certain cases (Wetzel et al., 1994).
Antinociception Mediation :
- The drug's antinociception effect is mediated by postsynaptic DA D2 and 5-HT1A receptors (Ninan & Kulkarni, 1999).
Effect on Prolactinoma Patients :
- Roxindole effectively suppressed serum prolactin in prolactinoma patients, offering an alternative to bromocriptine (Jaspers et al., 1994).
Psychopharmacological Profile :
- Exhibits a profile similar to classical and atypical neuroleptics, with a greater selectivity for DA autoreceptors compared to other substances (Bartoszyk et al., 1996).
Wirkmechanismus
Eigenschaften
IUPAC Name |
methanesulfonic acid;3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O.CH4O3S/c26-21-9-10-23-22(16-21)20(17-24-23)8-4-5-13-25-14-11-19(12-15-25)18-6-2-1-3-7-18;1-5(2,3)4/h1-3,6-7,9-11,16-17,24,26H,4-5,8,12-15H2;1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXQCFGTCOWPAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1CN(CC=C1C2=CC=CC=C2)CCCCC3=CNC4=C3C=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40152572 | |
| Record name | Roxindole mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40152572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Roxindole mesylate | |
CAS RN |
119742-13-1 | |
| Record name | Roxindole methanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119742131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Roxindole mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40152572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROXINDOLE MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WCW8374DTW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



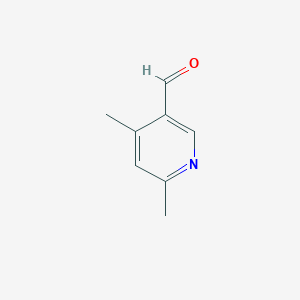
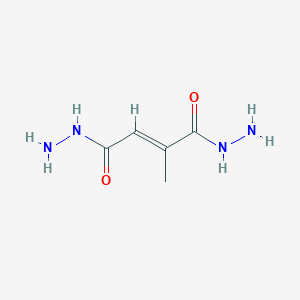
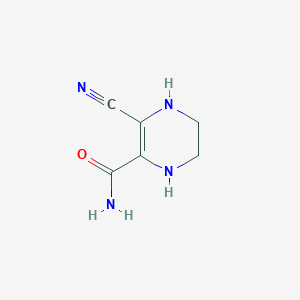
![tert-butyl 2-[(3R)-3-amino-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetate](/img/structure/B55884.png)


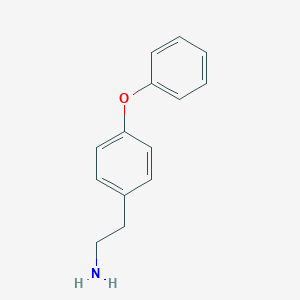
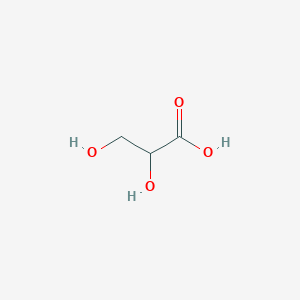

![6,7-dimethyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene](/img/structure/B55897.png)
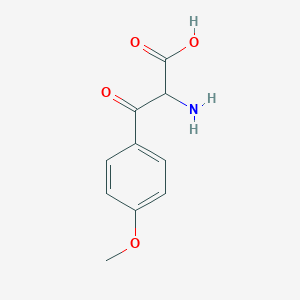
![1-[(3R,4S)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone](/img/structure/B55902.png)
